{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid
描述
属性
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridin-6-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BN3O2/c11-7(12)5-1-2-6-9-8-4-10(6)3-5/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJFEDPCIDRFNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN2C=NN=C2C=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1588769-41-8 | |
| Record name | {[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
生物活性
The compound {[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein interactions and kinases. This article synthesizes findings from diverse research studies to provide a comprehensive overview of the biological activity associated with this compound.
Overview of Biological Activity
-
Inhibition of PD-1/PD-L1 Interaction :
A series of studies have demonstrated that derivatives of triazolo[4,3-a]pyridines exhibit significant inhibitory effects on the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction. One notable compound, A22, showed an IC50 value of 92.3 nM, indicating its potential as an immunotherapeutic agent targeting this pathway . -
Antitumor Effects :
Several derivatives have been evaluated for their antiproliferative activities against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, compound 17l exhibited IC50 values of 0.98 µM against A549 cells and 1.05 µM against MCF-7 cells, showcasing its effectiveness as a potential anticancer agent . -
Kinase Inhibition :
The compound has also been investigated as a dual inhibitor targeting c-Met and VEGFR-2 kinases. Compound 17l demonstrated an IC50 of 26 nM against c-Met and 2.6 µM against VEGFR-2, highlighting its potency in modulating kinase activity linked to tumor growth and angiogenesis .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural modifications. Research indicates that variations in the substituents on the triazole ring can significantly impact potency and selectivity against different biological targets.
Key Findings in SAR Studies:
| Compound | Target | IC50 Value (µM) | Comments |
|---|---|---|---|
| A22 | PD-1/PD-L1 | 0.092 | Potent inhibitor with promising immunotherapeutic potential |
| 17l | c-Met | 0.026 | Excellent kinase inhibitor with significant antiproliferative activity |
| 17l | VEGFR-2 | 2.6 | Shows dual inhibition capability alongside c-Met |
Case Study 1: Immunotherapy Potential
In a study focused on immunotherapy, compound A22 was assessed for its ability to enhance interferon-γ production in T cell co-culture models. Results indicated that A22 significantly elevated cytokine levels, suggesting its utility in enhancing immune responses against tumors through PD-L1 blockade .
Case Study 2: Anticancer Activity
Another investigation evaluated the effects of compound 17l on A549 cells. The study found that treatment led to cell cycle arrest in the G0/G1 phase and induced late apoptosis, which was confirmed through flow cytometry assays. Furthermore, Western blot analysis indicated that compound 17l effectively inhibited c-Met signaling pathways within these cells .
科学研究应用
Medicinal Chemistry Applications
Antitumor Activity
Research indicates that compounds within the triazolo-pyridine class, including {[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid, exhibit significant antitumor properties. These compounds have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action is thought to involve the modulation of signaling pathways associated with cell growth and survival.
Antibacterial and Antiviral Properties
Studies have demonstrated that this compound possesses antibacterial and antiviral activities. Its efficacy against specific pathogens suggests potential therapeutic applications in treating infections caused by resistant strains of bacteria and viruses.
Bromodomain Inhibition
Recent research has identified bromodomains as critical targets for drug discovery due to their role in regulating gene expression. Compounds derived from the triazolo-pyridine scaffold have been reported as potent inhibitors of bromodomains, particularly BRD4. This inhibition can lead to altered cellular functions relevant to cancer and inflammatory diseases .
Organic Synthesis Applications
Suzuki-Miyaura Coupling Reactions
The boronic acid functionality of this compound enables its use in Suzuki-Miyaura coupling reactions. This reaction is a powerful method for forming carbon-carbon bonds and synthesizing complex organic molecules. Its application is particularly valuable in the development of new pharmaceuticals and agrochemicals.
Interaction Studies
Binding Affinity with Biological Targets
Interaction studies involving this compound focus on its binding affinity with various biological targets. Computational modeling techniques have been employed to predict its interactions with receptor sites and enzymes. These studies are crucial for understanding the compound's mechanism of action and optimizing its therapeutic potential.
Comparative Analysis of Related Compounds
To illustrate the uniqueness of this compound within the triazolo-pyridine class, a comparison with similar compounds is presented below:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl | Triazolo-pyridine | Methyl group at position 3; potential for enhanced reactivity. |
| 6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl | Triazolo-pyridine | Methyl group at position 6; altered biological activity profile. |
| (3-(Methylthio)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)boronic acid | Triazolo-pyridine | Contains a methylthio group; potential for different interaction dynamics. |
| 8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl | Triazolo-pyridine | Unique substitution pattern affecting solubility and reactivity. |
This table highlights the diversity within the triazolo-pyridine class while emphasizing the distinctiveness of this compound based on its specific functional groups.
相似化合物的比较
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
Imidazo[1,2-a]pyridine-6-boronic Acid (CAS: 913835-63-9)
- Structural Difference : Replaces the triazole ring with an imidazole moiety.
- Similarity to the target compound is 0.73 .
- Applications : Used in kinase inhibitor synthesis, leveraging its electronic profile for targeted interactions .
[1,2,4]Triazolo[1,5-a]pyridin-6-ylboronic Acid (CAS: 1588769-34-9)
- Structural Difference : Triazole ring fused at [1,5-a] instead of [4,3-a].
- Impact : Altered electronic distribution due to ring positioning affects reactivity. Molecular weight (162.94 g/mol) and formula (C₆H₆BN₃O₂) are identical to the target compound, but regiochemistry influences substrate specificity in catalysis .
Substituent Modifications
{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic Acid (CAS: 2377608-14-3)
- Structural Difference : Methyl group at the 8-position.
- Impact : Increased hydrophobicity (logP ~1.2 predicted) may reduce aqueous solubility but enhance membrane permeability. Molecular formula: C₇H₈BN₃O₂ .
- Applications : Explored in PDE4A inhibitors, where methyl substitution improves metabolic stability .
[3-(Methylsulfanyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]boronic Acid (BB-0318)
- Structural Difference : Methylsulfanyl (-SMe) group at the 3-position.
- Purity: 95% .
Comparative Data Table
Key Research Findings
- Suzuki Coupling Efficiency : The target compound’s triazolo-pyridine core exhibits faster coupling kinetics compared to imidazo analogues due to reduced steric hindrance .
- Biological Activity: Methyl-substituted derivatives (e.g., CAS 2377608-14-3) show enhanced PDE4A inhibition (IC₅₀ ~1.5 nM) compared to non-substituted analogues, highlighting the role of hydrophobic substituents in target binding .
- Synthetic Flexibility : Microwave-assisted Suzuki reactions with [1,2,4]triazolo[4,3-a]pyridin-6-yl boronic acid achieve yields >70%, comparable to imidazo derivatives but with superior regioselectivity .
准备方法
General Synthetic Strategy
The synthesis of {Triazolo[4,3-a]pyridin-6-yl}boronic acid typically involves two key stages:
- Construction of thetriazolo[4,3-a]pyridine core.
- Introduction of the boronic acid functionality at the 6-position of the triazolopyridine ring.
Preparation of theTriazolo[4,3-a]pyridine Core
A mild, efficient, and operationally simple one-pot synthesis of substitutedtriazolo[4,3-a]pyridines has been reported. This method involves the condensation of 2-hydrazinopyridine with substituted aromatic aldehydes at room temperature, providing a functional group tolerant and atom-economic route to the triazolopyridine scaffold.
- Reaction Conditions : Room temperature, one-pot.
- Starting Materials : 2-hydrazinopyridine and aromatic aldehydes.
- Advantages : Mild conditions, operational simplicity, high functional group tolerance, and atom economy.
- Outcome : Efficient access to substitutedtriazolo[4,3-a]pyridines, which serve as precursors for further functionalization including boronic acid introduction.
Introduction of the Boronic Acid Group
The boronic acid group is commonly introduced via metal-catalyzed borylation reactions on halogenated triazolopyridine intermediates or through direct functionalization of the heterocyclic core.
- Typical Approach : Palladium-catalyzed borylation of halogenated triazolopyridines using bis(pinacolato)diboron or other boron reagents.
- Catalysts and Reagents : Pd-based catalysts (e.g., Pd(dba)3), phosphine ligands, bases such as cesium fluoride.
- Solvents : 1,4-dioxane or other suitable polar aprotic solvents.
- Temperature : Elevated temperatures (e.g., 90–100 °C) for several hours.
- Outcome : Formation of the boronate ester intermediate, which can be hydrolyzed to yield the boronic acid.
While specific detailed procedures for {Triazolo[4,3-a]pyridin-6-yl}boronic acid are limited in public literature, analogous methodologies for similar heterocyclic boronic acids are well established in medicinal chemistry and synthetic organic chemistry.
Example from Related Triazolopyridine Derivatives Synthesis
A related synthetic route for triazolopyridine derivatives involves:
- Alkylation of 3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one to form an intermediate propanoic acid ester.
- Coupling of this intermediate with hydrazinyl-substituted pyridine derivatives to form hydrazides.
- Dehydration to close the triazole ring, forming the triazolopyridine core.
- Functionalization steps including borylation to introduce boronic acid groups.
This multi-step convergent synthesis demonstrates the complexity and precision required for preparing such heterocyclic boronic acids.
Summary Table of Preparation Methods
Research Findings and Notes
- The one-pot synthesis of the triazolopyridine core is advantageous due to its mild conditions and functional group tolerance, enabling diverse substitutions before boronic acid installation.
- The palladium-catalyzed borylation step is well-established in heterocyclic chemistry for introducing boronic acid groups, crucial for Suzuki coupling and other cross-coupling reactions.
- The boronic acid form is often isolated as a free acid or as a salt, depending on the purification and crystallization conditions.
- The compound has been registered with CAS number 1588769-41-8 and has various synonyms indicating its recognition in chemical databases.
常见问题
[Basic] What are the standard synthetic routes for preparing {[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid?
The synthesis involves multi-step organic transformations. A common method begins with forming the triazolopyridine core via cyclization, followed by boronic acid introduction using Miyaura borylation. For example, hydrazide intermediates (e.g., N’-(6-chloropyridazin-3-yl)-2,5-dimethoxybenzohydrazide) are cyclized with POCl₃ at elevated temperatures to yield the triazole ring . Boronic acid groups are introduced via Suzuki-Miyaura coupling with aryl halides under Pd catalysis. Key steps include reagent purification (e.g., column chromatography) and anhydrous conditions to prevent boronic acid degradation .
[Basic] Which analytical techniques confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify the triazole ring protons (δ 8.2–9.1 ppm) and boronic acid moiety (¹¹B NMR, δ 28–32 ppm).
- High-Performance Liquid Chromatography (HPLC): UV detection at 254 nm ensures >95% purity, aligning with pharmaceutical standards .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ = 216.08).
- Melting Point Analysis: Sharp melting points (e.g., 287–293°C) indicate crystalline purity .
[Advanced] How can Suzuki-Miyaura cross-coupling be optimized for derivatives of this compound?
Optimization parameters include:
- Catalyst Screening: Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1–5 mol%) in dioxane/H₂O or DMF .
- Microwave Irradiation: Reduces reaction time (20 min at 120°C) and improves yields by 15–20% compared to conventional heating .
- Stoichiometry: Use 1.5 equiv. of boronic acid partner to drive reaction completion.
- Purification: Preparative HPLC removes Pd residues and unreacted substrates .
[Advanced] How do substitutions at the C3 and C6 positions affect PDE4A inhibition potency?
Substitutions significantly modulate potency:
- C3-Tetrahydrofuranyl (THF): Enantiomerically pure O-(3-THF)[R] (IC₅₀ = 1.5 nM) outperforms the [S]-isomer (IC₅₀ = 7.3 nM) due to steric and electronic interactions with PDE4A’s catalytic pocket .
- C6-Aryl Groups: Para-chlorophenyl reduces potency by 3-fold compared to methoxy-substituted analogs (Table 1, ).
- Rational Design: Molecular docking studies suggest hydrophobic interactions with Phe446 and hydrogen bonding with Gln443 are critical for high affinity .
[Advanced] What experimental designs assess selectivity across PDE isoforms?
- Enzyme Panel Screening: Test compounds against PDE1–11 isoforms using fluorescence polarization assays .
- Dose-Response Curves: Use 8 concentrations (0.1 nM–10 μM) in triplicate.
- Data Normalization: Compare IC₅₀ values to rolipram (PDE4-specific inhibitor) and compute selectivity ratios (e.g., PDE4A/PDE3B > 100-fold for compound 18) .
[Basic] What handling and storage protocols are recommended for this compound?
- Storage: Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent boronic acid oxidation .
- Handling: Use gloves and work in a fume hood. In case of skin contact, rinse with water for 15 minutes .
[Advanced] How can crystallographic studies guide structural modifications?
X-ray crystallography reveals:
- Triazole-Pyridine Fused Ring: Planar geometry with bond angles of 120° at N1 and N4.
- Boronic Acid Orientation: The B(OH)₂ group adopts a trigonal planar configuration, facilitating Suzuki coupling.
- Substituent Mapping: Electron-withdrawing groups at C3 improve solubility without disrupting π-π stacking in enzyme binding .
[Advanced] What computational methods predict reactivity in cross-coupling reactions?
- Density Functional Theory (DFT): Calculates transition-state energies for Pd-mediated oxidative addition steps.
- Molecular Dynamics (MD): Simulates solvent effects (e.g., dioxane vs. DMF) on reaction kinetics.
- Machine Learning: Models trained on existing Suzuki reaction datasets predict optimal catalysts for novel substrates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
